molecular formula C10H12Br2ClNO B12791328 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- CAS No. 48146-91-4

4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso-

Cat. No.: B12791328
CAS No.: 48146-91-4
M. Wt: 357.47 g/mol
InChI Key: RTOAGUKGFNBCKI-UHFFFAOYSA-N
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Description

4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- is a complex organic compound characterized by its unique structure and chemical properties. This compound is part of the indene family, which is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- typically involves multiple steps, including halogenation and nitrosation reactions. The starting material, 4,7-Methano-1H-indene, undergoes bromination using bromine in the presence of a catalyst to introduce bromine atoms at the 1 and 2 positions. Chlorination is then carried out to add a chlorine atom at the 5 position. Finally, nitrosation is performed using nitrous acid to introduce the nitroso group at the 6 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, oxides, and substituted indenes.

Scientific Research Applications

4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bromine and chlorine atoms may also participate in halogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,7-Methano-1H-indene, octahydro-: Lacks the halogen and nitroso substitutions.

    1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl)-: Contains different substituents, leading to distinct chemical properties.

    Dicyclopentadiene: A simpler structure with different reactivity.

Uniqueness

4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- is unique due to its specific combination of halogen and nitroso substitutions, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

48146-91-4

Molecular Formula

C10H12Br2ClNO

Molecular Weight

357.47 g/mol

IUPAC Name

3,4-dibromo-8-chloro-9-nitrosotricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C10H12Br2ClNO/c11-6-2-3-4-1-5(7(3)8(6)12)10(14-15)9(4)13/h3-10H,1-2H2

InChI Key

RTOAGUKGFNBCKI-UHFFFAOYSA-N

Canonical SMILES

C1C2C3CC(C(C3C1C(C2Cl)N=O)Br)Br

Origin of Product

United States

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